
1-Bromo-2,5-dimethoxy-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-2,5-dimethoxy-3-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO4 and its molecular weight is 262.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. Basic: What analytical methods are recommended for separating and identifying 1-Bromo-2,5-dimethoxy-3-nitrobenzene in complex mixtures?
Reverse-phase HPLC using a Newcrom R1 column is a robust method for analysis. The mobile phase typically comprises acetonitrile (MeCN), water, and phosphoric acid, achieving baseline separation under isocratic conditions. For mass spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid to avoid ion suppression. Columns with 3 µm particles enable faster UPLC separations, useful for pharmacokinetic studies or impurity profiling . Scalability to preparative HPLC allows isolation of trace impurities (>98% purity) for structural elucidation.
Q. Advanced: How do competing substituent effects influence regioselective reactions involving this compound?
The electron-withdrawing nitro (-NO₂) and bromo (-Br) groups at positions 3 and 1, respectively, create a meta-directing electronic landscape. However, the two methoxy (-OCH₃) groups at positions 2 and 5 introduce steric hindrance and electron-donating effects, complicating regioselectivity. For example, in Suzuki-Molander coupling (), the nitro group deactivates the ring, directing cross-coupling to the less hindered position. Computational modeling (e.g., DFT) is recommended to predict reactivity and optimize conditions for metal-catalyzed reactions .
Q. Basic: What synthetic routes are commonly employed to prepare this compound?
A two-step synthesis from 4-bromoveratrole (1,2-dimethoxy-4-bromobenzene) is widely used:
Nitration : Treat 4-bromoveratrole with concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group at position 2.
Purification : Recrystallization from ethanol/water yields the product in >95% purity. Alternative routes involve bromination of pre-nitrated dimethoxybenzene derivatives, but regiochemical control is less reliable .
Q. Advanced: How can data contradictions in chromatographic purity vs. spectroscopic analyses be resolved?
Discrepancies between HPLC purity (>99%) and NMR/MS data (e.g., unexpected peaks) often arise from isomeric impurities or degradation products. For instance, trace amounts of 1-bromo-2,5-dimethoxy-4-nitrobenzene (a positional isomer) may co-elute under standard HPLC conditions. To resolve this:
- Use 2D-LC/MS with a polar-embedded column (e.g., Waters Atlantis T3) to enhance isomer separation.
- Perform ¹H-¹³C HMBC NMR to confirm substitution patterns.
- Validate with independent synthesis of suspected impurities .
Q. Basic: What are the key applications of this compound in medicinal chemistry?
It serves as a versatile intermediate in synthesizing ansamycin antibiotics (e.g., cytotrienin A). The nitro and bromo groups enable sequential functionalization:
- Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) yields an amine for further coupling.
- Bromo displacement : Suzuki-Miyaura coupling with boronic acids introduces aryl/heteroaryl groups.
These steps are critical for constructing the ansa-bridged macrocycle in antitumor agents .
Q. Advanced: What strategies mitigate byproduct formation during iridium-catalyzed hydroboration?
In ansamycin precursor synthesis (), hydroboration of vinylarenes derived from this compound often produces regioisomeric byproducts (e.g., α vs. β-borylated adducts). To improve selectivity:
- Use pinacol borane with [Ir(COD)Cl]₂ catalyst (0.5 mol%) at 60°C.
- Optimize solvent polarity: Toluene outperforms THF in reducing diastereomer formation.
- Monitor reaction progress via ¹¹B NMR to track boronate intermediate stability .
Q. Basic: How does the compound’s logP value (2.47) impact its pharmacokinetic profiling?
The moderate hydrophobicity (logP = 2.47) balances solubility and membrane permeability, making it suitable for oral bioavailability studies . In vitro assays (e.g., Caco-2 cell monolayers) show moderate efflux ratios (<3), suggesting low P-glycoprotein interaction. For improved aqueous solubility, formulate with co-solvents (e.g., 10% DMSO/PBS) or cyclodextrin derivatives .
Q. Advanced: How can isotopic labeling (e.g., deuterated analogs) aid mechanistic studies?
Deuterated derivatives (e.g., This compound-d₃ ) enable tracking reaction pathways via kinetic isotope effects (KIE) . For example:
- Use LC-HRMS to distinguish between SNAr (deuterium retention) vs. radical pathways (H/D scrambling).
- Synthesize via halogen exchange: React with CuI/d₆-DMF under Ullmann conditions.
Labeled analogs are critical for elucidating metabolic pathways in hepatocyte assays .
Q. Basic: What safety precautions are essential when handling this compound?
- Toxicology : Limited acute toxicity data; assume mutagenic potential due to nitro groups.
- PPE : Wear nitrile gloves, safety goggles, and a lab coat.
- Waste disposal : Neutralize with 10% NaOH before incineration. Avoid aqueous release due to brominated byproducts .
Q. Advanced: How do steric effects dominate over electronic effects in nucleophilic aromatic substitution (SNAr)?
Despite the nitro group’s electron-withdrawing nature, SNAr at position 1 (bromo site) is hindered by ortho-methoxy steric shielding . Computational studies (e.g., Gaussian09) show a 15 kcal/mol activation barrier for methoxide attack vs. 8 kcal/mol at position 4 (unsubstituted). To enhance reactivity:
属性
CAS 编号 |
55034-12-3 |
---|---|
分子式 |
C8H8BrNO4 |
分子量 |
262.06 g/mol |
IUPAC 名称 |
1-bromo-2,5-dimethoxy-3-nitrobenzene |
InChI |
InChI=1S/C8H8BrNO4/c1-13-5-3-6(9)8(14-2)7(4-5)10(11)12/h3-4H,1-2H3 |
InChI 键 |
QSEWGOVLIQAGQY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-] |
规范 SMILES |
COC1=CC(=C(C(=C1)Br)OC)[N+](=O)[O-] |
Key on ui other cas no. |
55034-12-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。